(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the furan ring and the benzenesulfonamide group. Common synthetic routes include:
Formation of Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.
Furan Ring Formation: The furan ring can be introduced via cyclization reactions involving appropriate precursors.
Sulfonamide Formation: The final step involves the sulfonation of the aromatic ring, typically using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: Its unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core.
Furan Derivatives: Compounds such as furfuryl alcohol and furan-2-carboxylic acid have similar furan rings.
Sulfonamide Derivatives: Sulfanilamide and sulfamethoxazole are examples of compounds with sulfonamide groups.
Uniqueness
(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-25-19-5-3-2-4-18(19)24-21(25)15(13-22)12-16-8-11-20(28-16)14-6-9-17(10-7-14)29(23,26)27/h2-12H,1H3,(H2,23,26,27)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOVRRIGZKNFAJ-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.